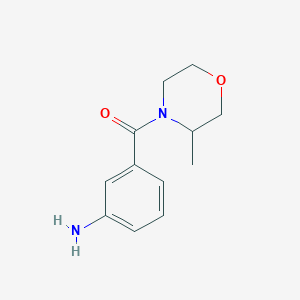

3-(3-Methylmorpholine-4-carbonyl)aniline

描述

属性

IUPAC Name |

(3-aminophenyl)-(3-methylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-8-16-6-5-14(9)12(15)10-3-2-4-11(13)7-10/h2-4,7,9H,5-6,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYQGEDINLTKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylmorpholine-4-carbonyl)aniline typically involves the reaction of 3-methylmorpholine with aniline in the presence of a carbonylating agent. One common method involves the use of phosgene or its derivatives to introduce the carbonyl group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

化学反应分析

Types of Reactions

3-(3-Methylmorpholine-4-carbonyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; often performed in dry ether or tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), nitro compounds; reactions usually occur in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitro-substituted derivatives of the compound.

科学研究应用

3-(3-Methylmorpholine-4-carbonyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 3-(3-Methylmorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

相似化合物的比较

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Observations:

Structural Variations :

- Substituent Position : The position of the morpholine group (e.g., C3 vs. C4) significantly impacts electronic properties and steric hindrance. For example, 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline has a methoxy group at C2, altering solubility and reactivity compared to the target compound .

- Functional Group Type : Sulfonyl-linked morpholine derivatives (e.g., 3-[(Morpholin-4-yl)sulphonyl]aniline) exhibit stronger electron-withdrawing effects than carbonyl-linked analogs, influencing acidity and binding interactions .

- Morpholine Substitution : The 3-methyl group on the morpholine ring in the target compound enhances lipophilicity compared to unsubstituted morpholine derivatives like 4-Methyl-3-(morpholine-4-carbonyl)aniline .

Synthetic Pathways :

- Reductive amination (e.g., NaBH₄/I₂ in MeOH) is a common method for synthesizing secondary amines in morpholine-aniline hybrids, as seen in for a pyrazole-containing analog .

- Substitution reactions (e.g., using 3-chloroaniline) are employed for introducing morpholine groups, as demonstrated in for pyrrolo-pyridine derivatives .

Solubility: Sulfonyl groups (e.g., in 3-[(Morpholin-4-yl)sulphonyl]aniline) enhance water solubility due to polarity, whereas methoxy groups (e.g., in 2-Methoxy-6-(3-methylmorpholine-4-carbonyl)aniline) may reduce it .

Methylated morpholine derivatives may pose unique metabolic challenges, necessitating detailed toxicological studies.

生物活性

3-(3-Methylmorpholine-4-carbonyl)aniline, a compound characterized by its unique morpholine and aniline structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a morpholine ring attached to an aniline moiety through a carbonyl group. This configuration allows for diverse interactions with biological targets.

Chemical Formula : CHNO

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

Results :

- Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antibacterial effects.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it showed promising results in inhibiting the growth of non-small cell lung carcinoma (NSCLC) cells.

- Cell Lines Tested :

- A549 (adenocarcinoma)

- NCI-H23

Findings :

- The compound exhibited IC values ranging from 1.48 µM to 47.02 µM, comparable to established anticancer drugs such as staurosporine .

- Apoptotic assays indicated that treatment with the compound led to significant apoptosis in treated cells, suggesting a mechanism involving programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

- Receptor Binding : It can bind to receptors that regulate cell survival and apoptosis pathways.

Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance:

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- A comparative study assessed the antimicrobial efficacy of the compound against traditional antibiotics.

- Findings revealed that certain derivatives displayed superior antimicrobial properties, suggesting avenues for developing new antibiotics.

常见问题

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural motifs (e.g., morpholine ring protons at δ 2.5–3.5 ppm, aniline NH₂ at δ 5.5–6.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 263.13).

- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry of the morpholine-carbonyl linkage .

How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Advanced Research Question

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may stem from:

- Purity Variations : Impurities like unreacted starting materials can alter solubility. Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% ideal).

- Polymorphism : Different crystalline forms may exhibit varying solubility. Conduct differential scanning calorimetry (DSC) to identify polymorphs.

- Experimental Conditions : Standardize temperature (e.g., 25°C) and agitation methods during solubility testing .

What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Research Question

The carbonyl group in this compound is electrophilic, making it susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) reveal:

- Transition State Stabilization : The morpholine ring’s electron-donating effect lowers the activation energy for nucleophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating reactions with amines or alcohols.

Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH and solvents) is recommended .

How can researchers optimize reaction conditions to improve yields in the amidation step during synthesis?

Advanced Research Question

Low yields in amidation often result from:

- Incomplete Activation : Use coupling agents like HATU or PyBOP to enhance carbonyl reactivity.

- Side Reactions : Additives (e.g., HOAt) suppress racemization.

- Temperature Control : Maintain 0–5°C during coupling to minimize degradation.

A design-of-experiments (DoE) approach can systematically optimize parameters (e.g., solvent, catalyst loading, time) .

What experimental strategies are recommended for studying the compound’s interactions with biological targets?

Advanced Research Question

To evaluate binding to enzymes or receptors:

Surface Plasmon Resonance (SPR) : Quantify real-time binding affinity (KD) using immobilized targets.

Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

Molecular Docking : Predict binding modes using software like AutoDock Vina. Cross-validate with mutagenesis studies (e.g., alanine scanning) .

How does the compound’s stability vary under different storage conditions, and what analytical methods are suitable for monitoring degradation?

Advanced Research Question

Stability studies should assess:

- Hydrolytic Degradation : Expose to buffered solutions (pH 1–10) at 40°C for 1–4 weeks. Monitor via HPLC.

- Oxidative Stress : Use hydrogen peroxide or AIBN to induce oxidation; analyze by LC-MS for degradation products (e.g., morpholine ring-opening).

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes with UV-Vis spectroscopy .

What role do computational models play in predicting the compound’s pharmacokinetic properties?

Advanced Research Question

In silico tools (e.g., SwissADME, pkCSM) predict:

- Lipophilicity (LogP) : Critical for membrane permeability.

- Metabolic Sites : CYP450 enzyme interactions (e.g., morpholine oxidation).

- Toxicity : Ames test predictions for mutagenicity. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。